![molecular formula C22H16N2O6 B2788359 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide CAS No. 887224-53-5](/img/structure/B2788359.png)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dioxins and furans are members of the polychlorinated dibenzo-p-dioxin (PCDD) and dibenzofuran (PCDF) families . They are known as critical persistent organic pollutants and are unintentionally produced during the manufacturing of chemicals, mainly pesticides and chlorinated compounds .
Synthesis Analysis
These compounds are unintentionally produced during various combustion processes . Major emission sources include waste incinerators, metal production industries, chemical synthesis processes, automobiles, and uncontrolled combustion of waste, wood, coal, peat, etc .Molecular Structure Analysis
Both dioxins and furans are structurally related hydrocarbons . They exhibit properties such as being poorly soluble in water, lipophilic, non-polar, and an increase in structure stability with the degree of chlorine substitution in their parent molecule .Chemical Reactions Analysis
The chemical reactions involving dioxins and furans are complex and depend on many factors, including the specific compounds involved, the conditions under which the reactions occur, and the presence of other chemicals .Physical And Chemical Properties Analysis
Dioxins and furans exhibit properties such as being poorly soluble in water, lipophilic, non-polar, and an increase in structure stability with the degree of chlorine substitution in their parent molecule .Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(furan-2-carbonylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O6/c25-21(17-6-3-9-27-17)24-19-14-4-1-2-5-15(14)30-20(19)22(26)23-13-7-8-16-18(12-13)29-11-10-28-16/h1-9,12H,10-11H2,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEJUMBITBWAKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


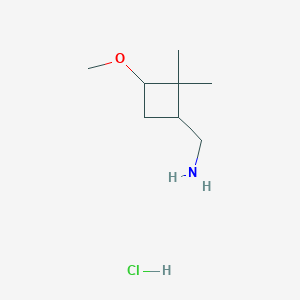
![Tert-butyl (1S,3R,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylate](/img/structure/B2788279.png)
![3-bromo-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2788282.png)
![2-{[(4-Bromophenyl)methyl]sulfanyl}-5-(morpholin-4-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2788285.png)
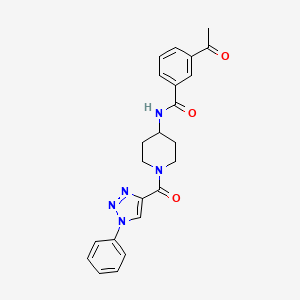
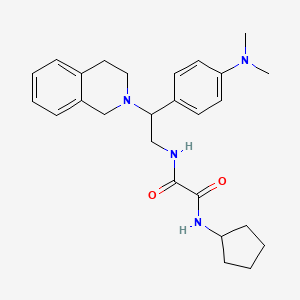
![2,6-Difluoro-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2788291.png)
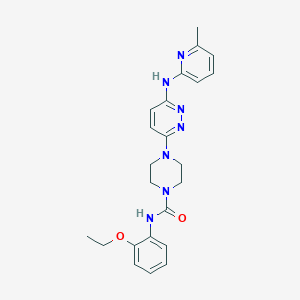
![9-methyl-2-(propylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2788294.png)
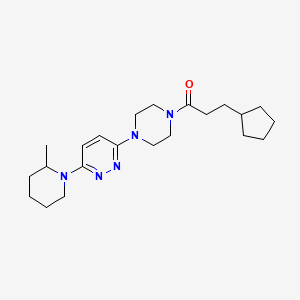
![1-ethyl-N-(8H-indeno[1,2-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2788296.png)
![(5R,8S)-10-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2788297.png)
![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-cyclopentylacetamide](/img/structure/B2788298.png)